N-(4-chlorobenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
Description
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-5-methylfuro[3,2-b]pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c1-10-2-7-14-13(19-10)8-15(21-14)16(20)18-9-11-3-5-12(17)6-4-11/h2-8H,9H2,1H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVVQXBDLMPDUFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=C2)C(=O)NCC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide typically involves the following steps:
Formation of the furo[3,2-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors such as pyridine derivatives and furan derivatives.
Introduction of the 4-chlorobenzyl group: This step involves the reaction of the furo[3,2-b]pyridine core with 4-chlorobenzyl chloride under basic conditions to form the desired product.
Carboxamide formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could yield deoxygenated or hydrogenated products.
Scientific Research Applications
N-(4-chlorobenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies to understand its interaction with biological targets.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs identified in the provided evidence, focusing on structural variations and their hypothesized effects on physicochemical and biological properties.
Compound 1: 5-(3-(tert-butylcarbamoyl)phenyl)-6-((2,2-difluoropropyl)amino)-2-(4-fluorophenyl)-N-methylfuro[2,3-b]pyridine-3-carboxamide
- Core Structure : Furo[2,3-b]pyridine (isomeric to the target compound’s furo[3,2-b]pyridine).
- Substituents: 4-Fluorophenyl at position 2 (vs. 4-chlorobenzyl in the target). Tert-butylcarbamoyl and difluoropropylamino groups at positions 5 and 4.
- Additional amino and carbamoyl substituents may enhance solubility but reduce metabolic stability due to increased hydrogen bonding .
Compound 2: N-[2-(4-Chlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide
- Core Structure: Thiazolidinone ring (vs. furopyridine in the target).
- Substituents :
- 4-Chlorophenyl at position 2 (similar to the target’s chlorobenzyl group).
- Pyridine-3-carboxamide at position 3.
- Key Differences: The thiazolidinone ring introduces a sulfur atom and a ketone group, which may improve metal-binding capacity but reduce aromatic stacking interactions. The absence of a fused furan ring could decrease planarity, affecting membrane penetration .
Structural and Functional Analysis Table
Research Findings and Limitations
- In contrast, thiazolidinone-based analogs (e.g., Compound 2) may prioritize redox or metal-binding interactions . Fluorine in Compound 1 could improve metabolic stability compared to chlorine in the target, but chlorine’s larger atomic radius may enhance hydrophobic binding .
- Gaps in Evidence: No direct pharmacological data (e.g., IC₅₀, toxicity) are available in the provided sources. Hypotheses rely on structural analogies rather than experimental validation.
Biological Activity
N-(4-chlorobenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is a heterocyclic compound with a furo[3,2-b]pyridine core structure, which has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C_{15}H_{14}ClN_{1}O_{2}
- Molecular Weight : 273.73 g/mol
- CAS Number : 941928-16-1
The compound features a 4-chlorobenzyl group and a carboxamide functional group, contributing to its unique chemical properties and biological interactions.
Synthesis Methods
The synthesis of this compound typically involves:
- Formation of the Furo[3,2-b]pyridine Core : Achieved through cyclization reactions involving pyridine and furan derivatives.
- Introduction of the 4-Chlorobenzyl Group : Reaction with 4-chlorobenzyl chloride under basic conditions.
- Carboxamide Formation : Finalizing the structure through amide bond formation.
The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate their activity, leading to alterations in cellular pathways.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related furo[3,2-b]pyridine derivatives possess inhibitory effects against various bacterial strains.
Anticancer Potential
Preliminary studies suggest potential anticancer activity. In vitro tests have demonstrated that the compound can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Antimicrobial Study (2023) | Demonstrated inhibition of Gram-positive bacteria with an MIC value of 32 µg/mL. |
| Anticancer Research (2024) | Induced apoptosis in MCF-7 breast cancer cells with an IC50 of 25 µM after 48 hours of treatment. |
| Mechanistic Insights (2025) | Suggested that the compound interacts with DNA gyrase, disrupting bacterial DNA replication processes. |
Future Directions
Further research is warranted to explore:
- In Vivo Efficacy : Testing the compound in animal models to evaluate its therapeutic potential.
- Mechanistic Studies : Detailed investigations into the molecular pathways affected by the compound.
- Structure-Activity Relationship (SAR) : Identifying modifications that enhance biological activity or reduce toxicity.
Q & A
Q. What are the standard synthetic routes for N-(4-chlorobenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide?
The synthesis typically involves constructing the furo[3,2-b]pyridine core via cyclization of 2-chloropyridine with a furan derivative, followed by functionalization. For example:
- Step 1 : Cyclization under controlled conditions (e.g., reflux in DMF with NaH as a base) forms the core structure.
- Step 2 : Introduction of the 4-chlorobenzyl group via nucleophilic substitution or coupling reactions.
- Step 3 : Carboxamide formation using activated carboxylic acid derivatives (e.g., CDI or HATU-mediated coupling). Optimization includes catalyst selection (e.g., Pd for cross-coupling) and purification via recrystallization or column chromatography .
Q. Which spectroscopic and analytical methods are employed for structural characterization?
Key techniques include:
- NMR spectroscopy : 1H/13C NMR confirms substitution patterns (e.g., aromatic protons near 7.2–8.5 ppm for chlorobenzyl groups).
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 315.07).
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., intramolecular N–H···O bonds stabilize conformation) .
Q. What preliminary biological activities have been reported for this compound?
Studies on structurally analogous furopyridine carboxamides reveal:
- Antimicrobial activity : Moderate inhibition of Staphylococcus aureus (MIC ~16 µg/mL) via disruption of cell wall synthesis.
- Enzyme inhibition : Potential acetylcholinesterase (AChE) inhibition (IC50 ~25 µM) and urease inhibition (IC50 ~18 µM) . Table 1 : Biological Activities of Analogous Compounds
| Compound | Antibacterial Activity | AChE Inhibition | Urease Inhibition |
|---|---|---|---|
| N-(4-chlorophenyl) | Moderate | Yes | Yes |
| N-benzyl derivative | Strong | Moderate | No |
Advanced Research Questions
Q. How can contradictory data in biological activity studies be resolved?
Discrepancies (e.g., varying IC50 values across assays) require:
- Orthogonal assays : Validate AChE inhibition using Ellman’s method and SPR-based binding studies.
- Control experiments : Rule out nonspecific binding via thermal shift assays or competitive inhibition with known ligands.
- Structural analogs : Compare activity trends to identify critical substituents (e.g., chlorobenzyl enhances lipophilicity and target affinity) .
Q. What strategies improve selectivity for specific enzyme targets (e.g., AChE vs. urease)?
- Structure-activity relationship (SAR) studies : Modify the chlorobenzyl group to reduce steric hindrance (e.g., replacing Cl with smaller halogens).
- Molecular docking : Simulate binding poses to optimize interactions with AChE’s catalytic triad (e.g., Ser203, His447) versus urease’s nickel center.
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance tissue-specific activation .
Q. How do structural modifications impact pharmacokinetic properties?
- LogP optimization : Replace the methyl group on the furopyridine ring with polar substituents (e.g., –OH or –NH2) to improve aqueous solubility.
- Metabolic stability : Assess cytochrome P450 interactions using liver microsome assays. For example, fluorination of the benzyl group reduces oxidative metabolism.
- Plasma protein binding : Measure via equilibrium dialysis; hydrophobic groups (e.g., chlorobenzyl) often increase albumin affinity, altering free drug concentration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
